Cas no 1951441-86-3 (8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide)
8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide Chemical and Physical Properties
Names and Identifiers
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- 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide
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- Inchi: 1S/C11H11IN2O2.BrH/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9;/h4-6H,3H2,1-2H3;1H
- InChI Key: BXSXCCURXYEBND-UHFFFAOYSA-N
- SMILES: IC1=CC(C)=CN2C=C(C(=O)OCC)N=C12.Br
8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00I3R3-1g |
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide |
1951441-86-3 | 95% | 1g |
$345.00 | 2024-06-17 | |
| 1PlusChem | 1P00I3R3-5g |
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide |
1951441-86-3 | 95% | 5g |
$1012.00 | 2023-12-19 | |
| 1PlusChem | 1P00I3R3-500mg |
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide |
1951441-86-3 | 95% | 500mg |
$252.00 | 2024-06-17 |
8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide
Introduction to 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide (CAS No. 1951441-86-3)
8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide (CAS No. 1951441-86-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of the iodo and methyl groups, make it a promising candidate for various pharmacological studies.
The imidazopyridine scaffold is well-known for its ability to modulate various biological targets, including receptors, enzymes, and ion channels. The introduction of the iodo and methyl groups in the structure of 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide enhances its pharmacological properties, such as solubility, stability, and bioavailability. These modifications can significantly influence the compound's binding affinity and selectivity towards specific targets, making it a valuable tool in drug design and development.
Recent studies have highlighted the potential of 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, which are key players in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed in cancer cells suggests that this compound could be a promising lead for the development of targeted cancer therapies.
The hydrobromide salt form of this compound further enhances its stability and solubility, making it suitable for various pharmaceutical formulations. This is particularly important for ensuring consistent drug delivery and therapeutic efficacy. The salt form also facilitates easier handling and storage, which is crucial for both research and clinical applications.
From a synthetic chemistry perspective, the preparation of 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide involves a series of well-defined steps that are amenable to scale-up. The synthesis typically begins with the formation of the imidazopyridine core through a cyclization reaction, followed by functional group modifications to introduce the iodo and methyl groups. The final step involves esterification to form the ethyl ester derivative and subsequent conversion to the hydrobromide salt.
The structural diversity within the imidazopyridine class allows for extensive structure-activity relationship (SAR) studies. By systematically varying substituents on the core structure, researchers can optimize the pharmacological properties of 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide for specific therapeutic applications. This approach has led to the identification of several analogs with enhanced potency and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide in various disease models. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 8-Iodo-6-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide (CAS No. 1951441-86-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for further research and potential therapeutic applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in addressing unmet medical needs.
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